molecular formula C20H31N7O2 B14078311 4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one

4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one

Cat. No.: B14078311
M. Wt: 401.5 g/mol
InChI Key: CMMIVPOXRUFKJP-UHFFFAOYSA-N
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Description

4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound belonging to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound typically involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and molecular framework makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C20H31N7O2

Molecular Weight

401.5 g/mol

IUPAC Name

4,7-dimethyl-6-[2-[4-(3-methylbutyl)piperazin-1-yl]ethyl]purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H31N7O2/c1-14(2)5-6-24-7-9-25(10-8-24)11-12-26-15(3)13-27-16-17(21-19(26)27)23(4)20(29)22-18(16)28/h13-14H,5-12H2,1-4H3,(H,22,28,29)

InChI Key

CMMIVPOXRUFKJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CCC(C)C)N(C(=O)NC3=O)C

Origin of Product

United States

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